molecular formula C16H12N2O B10811778 1-Benzoimidazol-1-yl-3-phenyl-propenone

1-Benzoimidazol-1-yl-3-phenyl-propenone

Cat. No.: B10811778
M. Wt: 248.28 g/mol
InChI Key: SHUWQFLKYAKUGO-ZHACJKMWSA-N
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Description

1-Benzoimidazol-1-yl-3-phenyl-propenone is a synthetic chemical compound featuring a benzimidazole core linked to a phenyl ring through a propenone bridge. This structure combines two privileged pharmacophores in medicinal chemistry, making it a valuable intermediate for researchers in drug discovery and organic synthesis . The benzimidazole scaffold is a fundamental structural component in numerous therapeutically active agents, known for its diverse biological activities, which include antimicrobial, antiviral, and anticancer properties . The propenone (chalcone) linker is a versatile functional group that can be involved in various chemical reactions and is known to contribute to biological activity by potentially acting as a Michael acceptor. Researchers can utilize this compound as a key building block for the synthesis of more complex heterocyclic systems. For instance, compounds with similar structural features have been synthesized and evaluated for antimicrobial activity, demonstrating the research value of such frameworks . Furthermore, the molecular structure offers potential for coordination chemistry, as the nitrogen atoms in the benzimidazole ring can serve as ligands for metal ions . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-(benzimidazol-1-yl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O/c19-16(11-10-13-6-2-1-3-7-13)18-12-17-14-8-4-5-9-15(14)18/h1-12H/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUWQFLKYAKUGO-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)N2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)N2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Synthesis of 1 Benzoimidazol 1 Yl 3 Phenyl Propenone

Traditional Synthetic Pathways for Chalcone (B49325) Derivatives Applied to 1-Benzoimidazol-1-yl-3-phenyl-propenone (B5266995)

The Claisen-Schmidt condensation stands as the cornerstone for the synthesis of chalcones, including this compound. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone. wikipedia.org

Claisen-Schmidt Condensation Protocols for this compound Synthesis

The synthesis of benzimidazole-derived chalcones, such as this compound, is typically achieved through the Claisen-Schmidt condensation. nih.govijeas.orgneliti.com This reaction involves the condensation of an appropriately substituted benzimidazole (B57391) ketone with an aromatic aldehyde in the presence of a base. nih.govijeas.orgneliti.com

In a typical procedure, N-acetyl-benzimidazole is reacted with benzaldehyde (B42025). ijeas.org The reaction is generally carried out in a solvent like ethanol (B145695), and a base such as sodium hydroxide (B78521) is added to catalyze the condensation. ijeas.org The mixture is stirred for several hours, often at room temperature, and then left to stand overnight to ensure the completion of the reaction. ijeas.org The product is then precipitated by acidifying the reaction mixture, followed by filtration, washing, and recrystallization to yield the pure chalcone. ijeas.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity of this compound

The efficiency of the Claisen-Schmidt condensation for producing this compound can be significantly influenced by various reaction parameters. Key factors that are often optimized include the choice of catalyst, solvent, temperature, and reaction time.

The use of a strong base like sodium hydroxide (NaOH) is common. nih.gov Studies have shown that varying the concentration of the base can impact the reaction yield. For instance, a 40% aqueous solution of NaOH has been effectively used. ijeas.org The choice of solvent also plays a crucial role. While ethanol is frequently employed, other polar solvents can also be used. ijeas.orgnih.gov

Temperature and reaction time are interdependent variables. While some protocols suggest stirring at room temperature for several hours, others may employ cooling to control the reaction rate and minimize side products. ijeas.org The reaction is often allowed to proceed for an extended period, such as overnight, to maximize the yield. ijeas.org

ReactantsCatalyst/BaseSolventReaction TimeYieldReference
N-Acetyl-benzimidazole, BenzaldehydeSodium Hydroxide (40%)Ethanol4-5 hours, then overnightNot specified ijeas.org
1-Acetyl-1H-benzimidazole, Substituted BenzaldehydesPotassium Hydroxide (40%)Ethanol10 minutes82-95% nih.gov

Green Chemistry Approaches in the Synthesis of this compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of chalcones to reduce the environmental impact of chemical processes. frontiersin.orgchemmethod.com This includes the use of solvent-free conditions, alternative energy sources like microwaves, and the development of recyclable catalysts. frontiersin.org

Solvent-Free Synthetic Techniques for this compound

Solvent-free synthesis offers a significant green advantage by minimizing waste and avoiding the use of potentially hazardous organic solvents. frontiersin.org For chalcone synthesis, this often involves grinding the reactants together in the presence of a solid catalyst. nih.gov

One such method involves the Claisen-Schmidt condensation of an appropriate benzimidazole ketone with benzaldehyde using a solid base like sodium hydroxide. wikipedia.orgnih.gov The reactants are ground together in a mortar and pestle, which provides the mechanical energy to initiate and drive the reaction to completion, often with high yields and in a short amount of time. nih.gov This technique has been reported to produce quantitative yields for some chalcone syntheses. wikipedia.org

Catalyst-Free and Recyclable Catalytic Systems for this compound Production

The development of catalyst-free and recyclable catalytic systems is a key area of green chemistry research. While truly catalyst-free methods for this specific chalcone are not widely reported, the use of recyclable catalysts offers a sustainable alternative.

For the synthesis of related benzimidazole derivatives, various recyclable catalysts have been explored. For instance, zinc triflate has been used as an efficient and reusable catalyst for the synthesis of 2-substituted benzimidazoles in ethanol. chemmethod.com Similarly, zinc acetate (B1210297) has been employed as a commercially available and inexpensive catalyst for the synthesis of benzimidazole derivatives under solvent-free conditions. chemmethod.com Another approach involves using fly-ash:H2SO4 as a catalyst for the synthesis of 2-benzimidazole chalcones under solvent-free microwave-assisted conditions, with reported yields exceeding 70%. researchgate.net

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. sphinxsai.comjocpr.comresearchgate.netnih.gov

In the context of this compound synthesis, a microwave-assisted Claisen-Schmidt condensation can be employed. sphinxsai.com Typically, the benzimidazole ketone and benzaldehyde are mixed in a suitable solvent (or under solvent-free conditions) with a base, and the mixture is subjected to microwave irradiation. sphinxsai.commdpi.com The use of microwave heating can dramatically reduce the reaction time from hours to minutes. sphinxsai.combeilstein-journals.org For example, the synthesis of benzimidazolyl chalcone derivatives has been achieved in 10-20 minutes under microwave irradiation at a power of 210 watts. sphinxsai.com

Synthetic MethodCatalyst/ConditionsReaction TimeYieldReference
Solvent-Free GrindingSolid NaOH (20 mol%)5 minutes96-98% (for related chalcones) nih.gov
Microwave-AssistedFly-ash:H2SO4, Solvent-FreeNot specified>70% (for 2-benzimidazole chalcones) researchgate.net
Microwave-AssistedAqueous KOH (2%)10-20 minutesNot specified sphinxsai.com
Microwave-AssistedEthanol, NH4Cl (5%)10 minutesNot specified (for related benzimidazoles) mdpi.com

Ultrasound-Assisted Synthesis of this compound

The application of ultrasound in chemical synthesis has been shown to accelerate reaction rates and improve yields. In the context of benzimidazole-derived chalcones, ultrasound has been effectively utilized to promote the Claisen-Schmidt condensation. One study demonstrated the synthesis of novel 3-substituted-1-[1-(toluene-4-sulfonyl)-1H-benzoimidazol-2-yl]-propen-1-ones, which are structurally related to this compound. niscpr.res.in

The process involves the condensation of 2-acetylbenzimidazole (B97921) with various substituted aldehydes. The subsequent reaction of the resulting benzimidazole chalcone with tosyl chloride is carried out under ultrasonic irradiation. This method has been shown to be superior to conventional heating, leading to higher yields in a significantly shorter reaction time. niscpr.res.in While this specific study focuses on N-tosylated analogues, the principle of ultrasound assistance in the key chalcone-forming step is directly relevant to the synthesis of the title compound. The use of an ultrasonic bath provides the necessary energy to overcome the activation barrier of the reaction, often at ambient temperature, thus offering a greener alternative to traditional methods.

A comparison between the conventional and ultrasound-assisted methods for the synthesis of these related chalcones highlights the efficiency of the sonochemical approach.

Table 1: Comparison of Conventional and Ultrasound-Assisted Synthesis of Benzimidazole-Derived Chalcones niscpr.res.in

Entry Substituent Conventional Method (Yield %) Ultrasound Method (Yield %)
1 H 65 85
2 4-CH3 70 90
3 4-OCH3 72 92
4 4-Cl 68 88

Emerging Synthetic Strategies for this compound Analogues

The field of organic synthesis is constantly evolving, with new methodologies being developed to enhance efficiency, selectivity, and sustainability. The synthesis of complex molecules like this compound and its analogues stands to benefit from these advancements.

Photocatalytic Methods in the Synthesis of this compound

Photocatalysis has emerged as a powerful tool in modern organic chemistry, enabling the formation of chemical bonds under mild conditions using light as an energy source. While specific literature on the direct photocatalytic synthesis of this compound is not yet prevalent, the synthesis of chalcones and benzimidazole derivatives through photocatalytic means suggests its potential applicability. For instance, photocatalytic methods have been employed for the synthesis of various heterocyclic compounds, and the principles could be adapted for the condensation of a benzimidazole-containing ketone with an aldehyde. This approach could offer a more environmentally friendly alternative to traditional base-catalyzed methods.

Flow Chemistry Applications for Continuous Synthesis of this compound

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved safety, scalability, and product consistency. The synthesis of benzimidazole derivatives has been successfully demonstrated using flow chemistry techniques. These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purity. The application of flow chemistry to the Claisen-Schmidt condensation required for the synthesis of this compound could enable a more efficient and scalable production of this important scaffold.

Mechanistic Insights into the Formation of this compound

The formation of this compound is typically achieved through a base-catalyzed Claisen-Schmidt condensation. This reaction involves the condensation of an enolizable ketone, in this case, a derivative of acetylated benzimidazole, with an aromatic aldehyde that lacks α-hydrogens, such as benzaldehyde. ijeas.org

The mechanism proceeds through the following key steps:

Enolate Formation: A base, such as sodium hydroxide or potassium hydroxide, abstracts an acidic α-proton from the acetyl group of the benzimidazole ketone, forming a resonance-stabilized enolate ion.

Nucleophilic Attack: The enolate ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. This results in the formation of a β-hydroxy ketone intermediate (an aldol (B89426) adduct).

Dehydration: The β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) under the reaction conditions, often facilitated by heat or the basic catalyst. This elimination step results in the formation of a carbon-carbon double bond, yielding the α,β-unsaturated ketone, which is the final chalcone product. ijeas.org

The driving force for the dehydration step is the formation of a highly conjugated system, which imparts significant stability to the final this compound molecule.

Advanced Structural Elucidation and Conformational Analysis of 1 Benzoimidazol 1 Yl 3 Phenyl Propenone

Spectroscopic Techniques for Elucidating Molecular Architecture of 1-Benzoimidazol-1-yl-3-phenyl-propenone (B5266995)

A suite of spectroscopic methods has been instrumental in defining the molecular structure of this compound. These techniques provide a comprehensive picture of the molecule, from the connectivity of its atoms to the nature of its chemical bonds.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Connectivity of this compound

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is a cornerstone in the structural elucidation of this compound. These techniques provide precise information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the unambiguous assignment of the molecular skeleton.

In a typical ¹H NMR spectrum of a related series of 1-[(2E)-3-phenylprop-2-enoyl]-1H-benzimidazoles, the protons of the benzimidazole (B57391) and phenyl rings, as well as the vinylic protons of the propenone linker, exhibit characteristic chemical shifts and coupling constants. The aromatic protons generally appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The two vinylic protons of the propenone moiety show a characteristic coupling constant (J value) of approximately 15-16 Hz, confirming their trans configuration.

The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon of the propenone group appearing significantly downfield, often around δ 165-170 ppm. The carbons of the aromatic rings and the vinylic carbons can also be assigned based on their chemical shifts and through the use of two-dimensional NMR techniques such as HSQC and HMBC, which correlate proton and carbon signals.

Table 1: Representative ¹H and ¹³C NMR Data for the Core Structure of 1-[(2E)-3-phenylprop-2-enoyl]-1H-benzimidazoles

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Benzimidazole H-2~8.3~143.0
Benzimidazole H-4/H-7~7.8-7.9~115.0, ~120.0
Benzimidazole H-5/H-6~7.3-7.4~125.0, ~126.0
Vinylic H (α to C=O)~7.5 (d, J ≈ 15.5 Hz)~122.0
Vinylic H (β to C=O)~7.9 (d, J ≈ 15.5 Hz)~145.0
Phenyl H (ortho)~7.6-7.7~129.0
Phenyl H (meta, para)~7.4-7.5~129.5, ~131.0
Carbonyl C=O-~166.0

Note: The chemical shifts are approximate and can vary based on the solvent and specific substitution patterns on the aromatic rings.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization within this compound

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound. The vibrational modes of the different bonds within the molecule absorb infrared radiation at specific frequencies, providing a characteristic "fingerprint."

A key feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the propenone linker, which typically appears in the region of 1650-1680 cm⁻¹. The C=C stretching vibration of the propenone moiety is also observed, usually around 1600-1620 cm⁻¹. The aromatic C-H and C=C stretching vibrations of the benzimidazole and phenyl rings give rise to a series of bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. The C-N stretching vibrations of the benzimidazole ring also produce characteristic absorptions.

Raman spectroscopy provides complementary information, particularly for the non-polar bonds, and can be used to further confirm the presence of the various functional groups.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Carbonyl (C=O)Stretching1650 - 1680
Alkene (C=C)Stretching1600 - 1620
Aromatic C=CStretching1450 - 1600
Aromatic C-HStretching3000 - 3100
C-NStretching1250 - 1350

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition of this compound

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise elemental composition of this compound. With its ability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, HRMS can confirm the molecular formula of the compound. For this compound, with the molecular formula C₁₆H₁₂N₂O, the expected monoisotopic mass is 248.09496 Da. HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), providing strong evidence for the compound's identity. The fragmentation pattern observed in the mass spectrum can also offer additional structural information.

X-ray Crystallography for Three-Dimensional Structural Determination of this compound

While spectroscopic techniques provide valuable information about the connectivity and functional groups, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecule, including bond lengths, bond angles, and torsional angles, can be constructed.

Crystalline Polymorphism and Its Implications for this compound

Crystalline polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit different physical properties, such as melting point, solubility, and stability. While specific studies on the polymorphism of this compound are not widely reported, it is a phenomenon that should be considered for this class of compounds. The crystallization conditions, such as the solvent used and the rate of cooling, can influence which polymorphic form is obtained. The existence of different polymorphs could have significant implications for its formulation and bioavailability if developed as a therapeutic agent.

Intermolecular Interactions and Packing Arrangements in Solid-State this compound

The way in which molecules of this compound arrange themselves in the solid state is governed by a variety of intermolecular interactions. These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, dictate the crystal packing and ultimately influence the material's properties.

Conformational Dynamics and Stereochemical Aspects of this compound

The spatial arrangement of the benzimidazole ring relative to the phenylpropenone moiety is not fixed and is subject to rotational freedom around the single bonds. This dynamic behavior, along with the potential for chirality in its derivatives, defines the stereochemical profile of this class of compounds.

The conformational flexibility of this compound is primarily dictated by rotation around two key single bonds: the N-C(O) bond linking the benzimidazole ring to the carbonyl group, and the C-C bond between the carbonyl group and the vinylic double bond. The planarity of the benzimidazole and phenyl rings, along with the α,β-unsaturated ketone system, suggests that the molecule will favor conformations that minimize steric hindrance while maximizing electronic conjugation.

Computational studies, often employing density functional theory (DFT), are instrumental in elucidating the preferred conformations and the energy barriers to rotation. While specific experimental data on the rotational barriers of the parent compound are not extensively reported in the literature, theoretical calculations for analogous chalcone (B49325) systems provide valuable insights. These studies typically reveal that the s-trans and s-cis conformations around the C-C single bond of the propenone unit are the most stable. The s-trans conformer is generally favored due to lower steric repulsion.

Table 1: Calculated Rotational Barriers for Model Chalcone Systems

Rotational BondConformer TransitionCalculated Energy Barrier (kcal/mol)
Cα-Cβs-cis to s-trans4-7
N-C(O)Planar to Perpendicular2-5

Note: The data in this table are representative values from computational studies on analogous chalcone and amide systems and are intended for illustrative purposes. Specific values for this compound would require dedicated computational analysis.

The core structure of this compound is achiral. However, the introduction of substituents on the benzimidazole or phenyl rings, or modifications to the propenone backbone, can lead to the formation of chiral centers and the existence of enantiomers. For instance, the reduction of the carbonyl group to a hydroxyl group would create a stereocenter.

The synthesis of chiral derivatives of benzimidazoles is an active area of research. nih.gov While the stereoselective synthesis of this compound derivatives is not widely documented, general strategies for asymmetric synthesis in related systems can be considered. These approaches often involve the use of chiral catalysts or chiral auxiliaries.

For example, the synthesis of novel chiral 1,2,4-triazole-3-thiones has been achieved starting from D- and L-phenylalanine esters, which serve as the source of chirality. nih.gov This highlights a potential strategy where a chiral building block is incorporated into the synthesis from the outset. Another approach involves the asymmetric reduction of the propenone double bond or the carbonyl group, which can be achieved using chiral reducing agents or catalytic hydrogenation with a chiral catalyst.

The development of stereoselective synthetic routes is crucial as different enantiomers of a chiral drug can exhibit distinct pharmacological activities and metabolic profiles. While specific examples for the target molecule are sparse, the principles of asymmetric synthesis provide a clear framework for accessing enantiomerically enriched derivatives of this compound.

Biological Activities of 1 Benzoimidazol 1 Yl 3 Phenyl Propenone: in Vitro and Cellular Model Studies

Antioxidant and Free Radical Scavenging Potential of 1-Benzoimidazol-1-yl-3-phenyl-propenone (B5266995)

The antioxidant potential of chalcones, a class of compounds to which this compound belongs, is a subject of scientific interest due to their structure, which includes a reactive α,β-unsaturated keto group. researchgate.net This feature is often associated with their biological activities. researchgate.net Benzimidazole (B57391) derivatives themselves are also recognized for their potential as antioxidant agents. nih.govnih.gov

Specific studies detailing the cellular antioxidant activity of this compound through assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay or the ferric reducing antioxidant power (FRAP) test were not found in the reviewed literature. While related benzimidazole derivatives have been assessed for their antioxidant capacity, with some showing significant activity, direct experimental data for this compound is not available. researchgate.netresearchgate.net

There is no specific information available in the reviewed scientific literature regarding the direct inhibitory effect of this compound on lipid peroxidation. However, studies on other benzimidazole derivatives have shown potential in this area. For instance, certain 2-phenyl-1H-benzimidazole derivatives have been investigated for their in vitro effects on rat liver microsomal NADPH-dependent lipid peroxidation, with some compounds demonstrating notable inhibitory activity. nih.govnih.gov One study found that a synthesized benzimidazole derivative caused an 84% inhibition of lipid peroxidation at a concentration of 10⁻³ M. nih.gov These findings suggest that the benzimidazole scaffold can be a key feature for inhibiting lipid peroxidation, though specific data for this compound is lacking.

Antimicrobial Efficacy of this compound

The antimicrobial properties of benzimidazole-chalcone hybrids have been a focus of research, with studies exploring their efficacy against a range of microbial pathogens. researchgate.netresearchgate.net

Research on benzimidazole-derived chalcones has demonstrated their potential as antibacterial agents. researchgate.net A study on a series of novel benzimidazole-derived chalcones containing a 1,3,4-oxadiazole (B1194373) moiety showed potent activity against both Gram-positive and Gram-negative bacteria. researchgate.net

In a study that synthesized a series of 1-(4-((1H-benzimidazol-1-yl) methylamino) phenyl)-3-phenylprop-2-en-1-one derivatives, which are structurally related to the target compound, antibacterial activity was evaluated. The results indicated that compounds with electron-withdrawing groups on the phenyl ring attached to the chalcone (B49325) moiety generally displayed superior antibacterial activity. nih.gov

Specific minimum inhibitory concentration (MIC) data for this compound against various bacterial strains is not explicitly detailed in the available literature. However, for closely related benzimidazolyl chalcones, MIC values have been reported.

Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives

Compound Organism MIC (µg/mL)
Benzimidazole-chalcone derivative 1 Staphylococcus aureus Data not available
Escherichia coli Data not available
Benzimidazole-chalcone derivative 2 Bacillus subtilis Data not available
Pseudomonas aeruginosa Data not available

No specific MIC values for this compound were found in the reviewed literature. This table is a template for where such data would be presented.

The antifungal activity of benzimidazole derivatives is well-documented, with some compounds being used as fungicides in agriculture and medicine. researchgate.netpjmonline.org Chalcones endowed with a benzimidazole nucleus have also been investigated as potential antifungal agents. nih.gov

A study on novel benzimidazole-derived chalcones containing a 1,3,4-oxadiazole moiety reported moderate antifungal activity against several fungal species. researchgate.net Another study focusing on benzimidazol-1-yl-1-phenylpropanone analogs found that certain derivatives with chloro substituents were effective against fungal strains like Candida albicans and Aspergillus niger. researchgate.net

Table 2: Antifungal Activity of Selected Benzimidazole Derivatives

Compound Organism MIC (µg/mL)
Benzimidazole-chalcone derivative 1 Candida albicans Data not available
Aspergillus niger Data not available
Benzimidazole-chalcone derivative 2 Trichophyton rubrum Data not available

Specific MIC values for this compound were not available in the reviewed literature. This table is illustrative of how such data would be displayed.

No specific studies on the antiviral activity of this compound in cell cultures were identified in the reviewed literature. Research on the antiviral properties of benzimidazole derivatives is extensive, with many compounds showing activity against a wide range of DNA and RNA viruses, including Herpes Simplex Virus, Human Immunodeficiency Virus (HIV), and influenza viruses. researchgate.netnih.govnih.gov However, these studies have focused on other substituted benzimidazoles and not on the specific chalcone derivative that is the subject of this article. Therefore, there is no available data to report on its antiviral efficacy.

Anticancer Potential of this compound in Various Cancer Cell Lines

While the benzimidazole scaffold is a common feature in many compounds investigated for their anticancer properties, specific data on the effects of this compound are absent from published research.

Antiproliferative Effects of this compound on Malignant Cell Lines

There is no available data from in vitro studies, such as MTT or other proliferation assays, that detail the antiproliferative effects of this compound on any malignant cell lines. Therefore, a data table of its activity cannot be generated.

Cell Cycle Arrest Mechanisms Triggered by this compound

There are no published findings on the effects of this compound on the cell cycle of cancerous cells. The potential for this compound to cause cell cycle arrest at any phase (e.g., G1, S, G2, or M) has not been investigated.

Inhibition of Migration and Invasion by this compound

Information regarding the ability of this compound to inhibit cancer cell migration and invasion is not available in the current body of scientific research.

Anti-Inflammatory Modulation by this compound

The anti-inflammatory potential of the broader benzimidazole class of compounds has been noted in several studies. However, the specific modulatory effects of this compound on inflammatory pathways have not been a subject of published research.

Modulation of Inflammatory Mediators by this compound in Cellular Models

There is no available data concerning the modulation of specific inflammatory mediators, such as cytokines or enzymes, by this compound in any cellular models. As a result, a data table summarizing such effects cannot be created.

Effects of this compound on Key Inflammatory Signaling Pathways

No research data was found detailing the effects of this compound on key inflammatory signaling pathways such as NF-κB, MAPK, or others.

Enzyme Inhibition Profiles of this compound

No specific enzyme inhibition data, including IC50 values or kinetic studies, for this compound has been reported in the reviewed literature.

Inhibition of Kinases by this compound

There are no available studies that have screened or identified this compound as a kinase inhibitor.

Inhibition of Other Therapeutically Relevant Enzymes by this compound

No data is available on the inhibitory activity of this compound against other therapeutically relevant enzymes.

Mechanistic Investigations of Biological Activities of 1 Benzoimidazol 1 Yl 3 Phenyl Propenone at the Molecular and Cellular Level

Identification of Molecular Targets for 1-Benzoimidazol-1-yl-3-phenyl-propenone (B5266995)

The biological effects of this compound and related compounds are initiated through interactions with specific molecular targets. These interactions are fundamental to their therapeutic potential.

Protein-Ligand Interaction Studies with this compound

Molecular docking and dynamics simulations have been instrumental in identifying potential protein targets for benzimidazole-chalcone derivatives. These studies predict the binding affinities and interaction modes of the compounds with various proteins.

Research has shown that benzimidazole-chalcone derivatives can interact with several enzymes. For instance, certain derivatives have been identified as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. nih.gov Molecular docking studies of these compounds revealed strong binding affinities, with interactions stabilized by hydrogen bonds and π-π stacking within the active sites of these enzymes. nih.gov

Another significant target for this class of compounds is topoisomerase II, a crucial enzyme in DNA replication and cell division. nih.gov Some benzimidazole-chalcone hybrids have been shown to act as non-intercalative catalytic inhibitors of this enzyme. nih.gov Molecular docking has suggested that these compounds bind to the ATP-binding site of the enzyme. nih.gov

Furthermore, monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters, has been identified as a target. researchgate.net Molecular dynamics simulations have validated the stability of the protein-ligand complexes, indicating robust interactions. researchgate.net

In the context of cancer, studies have shown that benzimidazole-chalcone derivatives can interact with proteins involved in cell cycle regulation and apoptosis. researchgate.netnih.gov For example, some derivatives have been found to upregulate the tumor suppressor protein p53. mdpi.comnih.gov

The following table summarizes the molecular docking results for representative benzimidazole-chalcone derivatives with various protein targets.

Compound/DerivativeProtein TargetBinding Affinity (kcal/mol)Interacting Residues
Benzimidazole-chalcone derivative 7lα-glucosidase-10THR310
Benzimidazole-chalcone derivative CHA 22.4Monoamine Oxidase B (MAO-B)-8.68Not Specified
Benzimidazole-chalcone derivative CHA 22.5Monoamine Oxidase B (MAO-B)-8.65Not Specified
Benzimidazole-chalcone derivative IHM2Human Acetylcholinesterase (hAChE)-10.25Phe 295, Ser 293, Phe 338

This table presents data for various benzimidazole-chalcone derivatives as specific data for this compound is not available.

Receptor Binding Assays for this compound

While specific receptor binding assay data for this compound are not extensively available in the public domain, a patent has disclosed that certain benzimidazole (B57391) derivatives can act as modulators of the GABA-A receptor complex. wipo.int This suggests a potential avenue for future research into the neuropharmacological effects of this class of compounds. Receptor binding assays are crucial for determining the affinity and selectivity of a compound for a particular receptor, providing insights into its potential therapeutic applications and off-target effects. nih.gov

Cellular Pathway Modulation by this compound

The interaction of this compound and its analogs with molecular targets triggers a cascade of events that modulate various cellular pathways, ultimately leading to a biological response.

Impact of this compound on Gene Expression Profiles

Studies on related chalcone (B49325) derivatives have demonstrated their ability to modulate gene expression. For instance, a novel chalcone derivative was found to downregulate the expression of Fli-1, a transcription factor implicated in erythroleukemia, by inhibiting its promoter activity. mdpi.com This led to the regulation of Fli-1 target genes involved in cell proliferation and apoptosis, such as Bcl-2, Bax, and ERK1/2. mdpi.com

In the context of HER2-overexpressing cancers, a chalcone derivative was shown to inhibit the protein-protein interaction between ELF3 and MED23, which in turn suppressed the transcription of the ERBB2 gene (encoding HER2). elifesciences.orgelifesciences.org This highlights the potential of these compounds to modulate gene expression at the transcriptional level.

Regulation of Protein Levels by this compound

Consistent with their effects on gene expression, benzimidazole-chalcone derivatives can also regulate the levels of key cellular proteins. A significant finding is the upregulation of the tumor suppressor protein p53 by certain aromatic amide-substituted benzimidazole-derived chalcones. mdpi.comnih.govresearchgate.net This upregulation was observed in wild-type HCT116 cells but not in mutant cells lacking the TP53 gene, suggesting a specific mechanism of action. mdpi.comnih.gov

Furthermore, the inhibition of the ELF3-MED23 interaction by a chalcone derivative led to a substantial reduction in the protein levels of HER2 and its downstream signaling molecules. elifesciences.orgelifesciences.org Additionally, a novel chalcone derivative was found to regulate the expression and phosphorylation of ERK1/2, a key protein in cell signaling pathways. mdpi.com

The following table summarizes the observed effects of representative benzimidazole-chalcone derivatives on protein levels.

Compound/DerivativeCell LineEffect on Protein Levels
Aromatic amide-substituted benzimidazole-derived chalconesHCT116Upregulation of TP53 protein mdpi.comnih.gov
Chalcone derivative (Compound 10)HER2-positive gastric cancer cell lineReduction in HER2 protein levels elifesciences.orgelifesciences.org
Chalcone derivative (ZH-254)Erythroleukemia cellsRegulation of expression and phosphorylation of ERK1/2 mdpi.com

This table presents data for various benzimidazole-chalcone derivatives as specific data for this compound is not available.

Interference with Signal Transduction Cascades by this compound

The chalcone and benzimidazole moieties are known to interact with various signaling pathways, and it is plausible that this compound exerts its biological effects through similar mechanisms. Research on related benzimidazole-chalcone derivatives has highlighted their potential to modulate key signaling cascades involved in cellular processes like inflammation and cell proliferation.

One of the most critical signaling pathways implicated in inflammation is the nuclear factor-kappa B (NF-κB) pathway. Chalcone derivatives have been shown to suppress the activation of NF-κB. For instance, the synthetic chalcone derivative AN07 was found to attenuate lipopolysaccharide (LPS)-induced inflammatory responses by inhibiting the phosphorylation of the inhibitor of nuclear factor kappa B-alpha (IκBα) in RAW 264.7 macrophages. mdpi.com This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

Furthermore, benzimidazole-chalcone hybrids have been investigated as potential anticancer agents, with some demonstrating inhibitory effects on topoisomerase II, a key enzyme in DNA replication and repair. nih.gov By acting as catalytic inhibitors of topoisomerase II, these compounds can disrupt the cell cycle and induce apoptosis in cancer cells. For example, a series of benzimidazole-chalcone hybrids showed potent anti-proliferative effects in various tumor cell lines, with some compounds exhibiting IC50 values superior to the standard chemotherapeutic drug etoposide. nih.gov

Role of Oxidative Stress Modulation by this compound in Biological Activities

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a key contributor to various pathological conditions. Both benzimidazole and chalcone scaffolds have been associated with antioxidant properties.

Benzimidazole derivatives have been reported to act as potent antioxidants and free radical scavengers. nih.gov They can enhance the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and increase the levels of glutathione (B108866) (GSH). nih.gov In a study on ethanol-induced neurodegeneration, benzimidazole-containing acetamide (B32628) derivatives were shown to ameliorate oxidative stress by restoring the levels of antioxidant enzymes. nih.gov

Chalcones also possess significant antioxidant capabilities. The synthetic chalcone derivative AN07 was demonstrated to attenuate LPS-induced increases in ROS levels and oxidative stress in macrophages. mdpi.com It achieved this by down-regulating the expression of gp91phox, a component of the NADPH oxidase complex responsible for ROS production, and by stimulating the nuclear factor erythroid 2-related factor 2 (Nrf2)-heme oxygenase-1 (HO-1) antioxidant pathway. mdpi.com The activation of the Nrf2 pathway is a crucial cellular defense mechanism against oxidative stress.

Moreover, some benzimidazole chalcone derivatives have been identified as inhibitors of monoamine oxidases (MAOs), enzymes that contribute to ROS production in the brain. researchgate.net Specifically, certain derivatives showed selective and reversible inhibition of MAO-B, suggesting their potential in mitigating oxidative stress in neurodegenerative diseases. researchgate.net

Investigation of Membrane Permeability and Intracellular Accumulation of this compound

The ability of a compound to permeate cell membranes and accumulate intracellularly is crucial for its biological activity. The physicochemical properties of benzimidazole derivatives, such as lipophilicity and aqueous solubility, have been shown to influence their membrane permeability and, consequently, their biological effects. nih.gov

A study evaluating a series of benzimidazole derivatives using a Caco-2 cell monolayer model, which is a well-established in vitro model for predicting human drug absorption, found a correlation between their apparent permeability and giardicidal activity. nih.gov However, for some derivatives, other factors like lipophilicity, the presence of hydrogen bond donors, and molecular volume played a more significant role in their biological activity than their apparent permeability. nih.gov

In the context of cancer, the overexpression of efflux pumps like P-glycoprotein (P-gp) is a major mechanism of multidrug resistance, as it actively transports drugs out of the cell, reducing their intracellular concentration. Interestingly, some benzimidazole derivatives have been shown to overcome drug resistance by inhibiting the activity of P-gp. This suggests that certain benzimidazole-based compounds may have favorable intracellular accumulation properties in resistant cancer cells.

Computational studies, such as ADME (Absorption, Distribution, Metabolism, and Excretion) analysis of benzimidazole chalcone derivatives, have predicted favorable blood-brain barrier (BBB) permeability for some of these compounds, suggesting their potential to act on the central nervous system. researchgate.net

Table of Research Findings on Related Benzimidazole and Chalcone Derivatives

Compound Class/DerivativeBiological ActivityKey FindingsReference
Benzimidazole-Chalcone Hybrids Anticancer (Topo II inhibition)Showed potent anti-proliferative effects in tumor cell lines, with some having IC50 values lower than etoposide. nih.gov
Synthetic Chalcone Derivative AN07 Anti-inflammatory & AntioxidantAttenuated LPS-induced inflammation and oxidative stress by inhibiting NF-κB and activating the Nrf2 pathway. mdpi.com
Benzimidazole-containing Acetamide Derivatives Neuroprotective & AntioxidantAmeliorated ethanol-induced oxidative stress by restoring antioxidant enzyme levels. nih.gov
Benzimidazole Chalcone Derivatives MAO-B InhibitionExhibited selective and reversible inhibition of MAO-B, indicating potential for reducing oxidative stress in the brain. researchgate.net
Benzimidazole Derivatives Membrane PermeabilityApparent permeability in Caco-2 cells correlated with giardicidal activity for some derivatives. nih.gov

Structure Activity Relationship Sar Studies of 1 Benzoimidazol 1 Yl 3 Phenyl Propenone Analogues

Impact of Substituent Modifications on the Phenyl Ring of 1-Benzoimidazol-1-yl-3-phenyl-propenone (B5266995)

The phenyl ring of the this compound scaffold presents a key area for chemical modification to modulate biological activity. The electronic and steric properties of substituents on this ring, as well as their position, play a significant role in the interaction of these compounds with their biological targets.

Electronic Effects of Substituents on Biological Potency

The electronic nature of substituents on the phenyl ring can profoundly influence the biological potency of this compound analogues. The introduction of both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) has been shown to alter the activity of related benzimidazole-chalcone compounds, suggesting a similar impact on the target compound.

Generally, the presence of electron-withdrawing groups, such as chloro (-Cl) or nitro (-NO2), on the phenyl ring can enhance the biological activity of chalcone-based compounds. nih.gov For instance, in a series of benzimidazole-chalcone derivatives designed as potential anticancer agents, compounds with a 4-chloro substitution on the phenyl moiety demonstrated significant cytotoxic activity. nih.gov This enhancement is often attributed to the increased electrophilicity of the α,β-unsaturated ketone system, which can facilitate Michael addition reactions with nucleophilic residues in biological targets like enzyme active sites.

Conversely, the introduction of electron-donating groups, such as methoxy (B1213986) (-OCH3) or methyl (-CH3), can have a variable effect. While in some cases they may decrease activity compared to unsubstituted or EWG-substituted analogues, they can also contribute to potency. nih.gov For example, studies on certain benzimidazole (B57391) derivatives have shown that electron-donating groups at the phenyl end can increase the electron density at the nitrogen atom of the imidazole (B134444) ring, potentially strengthening hydrogen bond formation with target biomolecules. nih.gov

Table 1: Effect of Electronic Substituents on the Phenyl Ring of Benzimidazole-Chalcone Analogues

Substituent (R) on Phenyl RingElectronic EffectObserved Impact on Biological Activity (in related systems)
-HNeutralBaseline activity
-ClElectron-WithdrawingGenerally enhances cytotoxic activity nih.gov
-NO2Strong Electron-WithdrawingCan lower HOMO-LUMO energy gap, potentially improving charge transfer properties nih.gov
-OCH3Electron-DonatingVariable; can decrease or in some cases contribute to activity nih.govnih.gov
-CH3Electron-DonatingVariable; often less active than EWG-substituted analogues nih.gov

Steric Effects of Substituents on Biological Potency

For instance, the introduction of bulky groups on the phenyl ring can lead to a loss of planarity in the chalcone (B49325) backbone, which may be essential for optimal interaction with the target. However, in some cases, a certain degree of steric hindrance might be beneficial, potentially by orienting the molecule for a more favorable binding mode or by preventing metabolic deactivation.

Research on related bisbenzimidazole derivatives indicates that multiple substitutions on the phenyl ring can sometimes be less effective than single, well-placed substituents. nih.gov This suggests that while electronic effects are important, the steric profile must also be optimal for strong binding.

Positional Isomerism and Activity Modulation in this compound

The position of a substituent on the phenyl ring (ortho, meta, or para) is a critical determinant of biological activity. Isomeric compounds with the same substituent can exhibit vastly different potencies due to differences in their electronic and steric profiles.

Typically, para-substitution is well-tolerated and often leads to the most potent compounds in chalcone series. This is often because the para-position is more exposed and can interact with the outer regions of a binding pocket without causing significant steric clashes. For example, a 4-fluorophenyl group (an electron-withdrawing group at the para position) on an isoxazole (B147169) ring attached to a benzimidazole core resulted in excellent anti-inflammatory activity. nih.gov

Ortho-substituents can introduce significant steric hindrance, which may force the phenyl ring to twist out of the plane of the enone system. This can be detrimental to activity if planarity is required. However, an ortho-hydroxy group has been noted in some chalcone series to be important for certain biological activities, potentially through chelation with metal ions or by forming specific hydrogen bonds.

Role of the Benzimidazole Moiety Modifications in this compound Derivatives

The benzimidazole ring is another key pharmacophore in this class of compounds, and its modification offers a route to modulate biological activity. researchgate.netnih.govresearchgate.net Changes to the substitution pattern on the benzimidazole ring or even replacement of the entire heterocycle can have profound effects on potency and selectivity. nih.gov

Substitution Patterns on the Benzimidazole Ring

The N1-position of the benzimidazole ring in the parent compound is occupied by the propenone linker. However, substitutions at other positions of the benzimidazole ring, particularly at the C2, C5, and C6 positions, have been explored in related systems.

Substitutions at the C5 or C6 position of the benzimidazole ring can influence activity through electronic effects. For example, the introduction of an electron-withdrawing nitro group at the C5 position has been shown to lead to pronounced anti-inflammatory and CDK-inhibitory activity in some benzimidazole derivatives. mdpi.com Conversely, an amino or methyl group at the same position led to a complete loss of activity, highlighting the sensitivity of this position to electronic modulation. mdpi.com The incorporation of electron-withdrawing groups at the C6 position has also been shown to reduce anti-inflammatory activity in other series. nih.gov

Table 2: Impact of Substitutions on the Benzimidazole Ring in Related Systems

Position of SubstitutionType of SubstituentObserved Impact on Biological ActivityReference
C5Nitro (-NO2)Pronounced anti-inflammatory and CDK-inhibitory activity mdpi.com
C5Amino (-NH2) or Methyl (-CH3)Complete loss of activity mdpi.com
C6Electron-withdrawing groupReduced anti-inflammatory activity nih.gov
N-substitution (on N-H of benzimidazole)Alkyl chain with nitrogen-containing ringEnhanced cytotoxic effects nih.gov

Furthermore, N-substitution on the benzimidazole ring (in cases where the chalcone is attached at C2) has been shown to be a viable strategy for increasing potency. The introduction of a nitrogen-containing 5- or 6-membered ring via an alkyl spacer at the N1-position of a (2E)-1-(1H-benzimidazol-2-yl)-3-phenyl-2-propen-1-one scaffold led to an increase in cytotoxic activity. nih.gov

Heterocycle Replacements within the Benzimidazole Component

Replacing the benzimidazole moiety with other heterocyclic systems is a common strategy in medicinal chemistry to explore new chemical space and potentially discover compounds with improved properties. While this falls outside the strict definition of this compound analogues, the principles are relevant to understanding the role of the benzimidazole core.

For instance, replacing ring A in a chalcone structure with pyridine (B92270) or furan (B31954) rings has been found to yield compounds with good minimum inhibitory concentrations (MICs) against MRSA. researchgate.net This suggests that other nitrogen-containing heterocycles can mimic the key interactions of the benzimidazole ring. The choice of the replacement heterocycle would depend on the desired electronic and hydrogen-bonding properties. For example, replacing benzimidazole with an isoxazole ring has been explored for anti-inflammatory agents. nih.gov

Influence of the Propenone Linker Modifications in this compound Scaffold

The propenone linker, an α,β-unsaturated ketone system, is a critical pharmacophore in the this compound scaffold, often referred to as a chalcone-like structure. This linker is not merely a spacer but an active participant in the molecule's biological interactions, largely due to its specific electronic and conformational properties. Modifications to this linker have profound effects on the compound's mechanism of action and biological activity profile. The reactivity of the α,β-unsaturated keto function is frequently cited as being responsible for the antimicrobial and anticancer activities of chalcones, which can be modulated by substitutions on the flanking aromatic rings. researchgate.net

Saturation of the Alpha, Beta-Unsaturated Ketone System

A primary modification explored in structure-activity relationship (SAR) studies is the saturation of the Cα=Cβ double bond of the propenone linker. This conversion transforms the planar and rigid propenone moiety into a more flexible propanone structure, significantly altering the molecule's three-dimensional shape and electronic properties.

Research into a series of novel benzimidazol‐1‐yl‐1‐phenylpropanone hybrids, where the propenone double bond is saturated, has demonstrated a distinct shift in biological activity. researchgate.net A study focused on antimicrobial potential found that these saturated analogues exhibited potent antibacterial and antifungal activities. researchgate.net For instance, derivatives such as 3‐(2‐((3‐fluorobenzylidene)amino)‐1H‐benzo[d]imidazol‐1‐yl)‐1‐phenylpropan‐1‐one and its 4-fluoro counterpart were identified as having excellent activity against a panel of bacteria including Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus. researchgate.net This suggests that while the unsaturated system is often key for certain mechanisms (e.g., Michael addition with cellular nucleophiles), the saturated core can orient the benzimidazole and phenyl rings in a conformation favorable for other types of biological targets, such as those involved in antimicrobial pathways.

Scaffold Type General Structure Key Feature Associated Activity
Propenone (Unsaturated) Rigid, planar α,β-unsaturated ketoneAnticancer, Antimicrobial
Propanone (Saturated) Flexible single bond linkerAntimicrobial

Alterations to the Carbonyl Group

The carbonyl group of the propenone linker is a crucial feature, acting as a hydrogen bond acceptor and a key point of interaction with biological macromolecules. While direct isosteric replacement of the carbonyl group in the this compound series is not extensively documented in the available literature, its importance is inferred from molecular docking and SAR studies of related chalcones. The chalcone motif's contribution to inhibitory and anti-proliferative potency is a recurring theme in research. nih.gov

The electrophilic nature of the carbonyl carbon and its conjugation with the double bond are essential for the Michael acceptor reactivity of the scaffold, which is believed to be a primary mechanism for the covalent inhibition of certain enzymes, such as cysteine proteases or kinases. More complex modifications that involve the reactivity of the entire enone system include the synthesis of pyrazoline derivatives from the chalcone precursor. This transformation fundamentally alters the linker by incorporating it into a new heterocyclic ring, leading to compounds with different biological profiles, such as potent antagonists of the Cannabinoid-1 (CB1) receptor. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in understanding the structural requirements for activity and in designing more potent analogues.

Development of QSAR Models for Predictive Potency

QSAR models have been successfully developed for benzimidazole-chalcone hybrids to predict their anti-tumor activity. In one study, a 2D-QSAR analysis was applied to 21 benzimidazol-chalcone compounds targeting topoisomerase II (topo II). imist.ma The resulting model, derived using partial least squares regression, demonstrated strong statistical significance and predictive power, as evidenced by the following validation metrics: imist.ma

Statistical Parameter Value Description
0.92Coefficient of determination, indicating a good fit of the model to the training data.
R² adj 0.91R² adjusted for the number of variables, providing a more accurate measure of fit.
Q²cv 0.87Cross-validated R², indicating good internal predictive ability (leave-one-out).
R² test 0.84Predictive R² for the external test set, indicating strong external predictive power.
MSE 0.005Mean Squared Error, indicating low error in the model's predictions.

Furthermore, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been employed for other chalcone series. These models provide 3D contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and other fields around the molecule, offering a more intuitive guide for drug design. nih.gov Such QSAR-driven approaches have proven effective in the design and synthesis of new chalcone derivatives with enhanced antiproliferative activity against cancer cell lines. nih.gov

Identification of Key Descriptors Driving Activity of this compound Analogues

QSAR models identify specific molecular descriptors that are highly correlated with the biological activity of the compounds. These descriptors represent physicochemical properties such as electronic, steric, and lipophilic characteristics. For general chalcone derivatives with antibacterial activity, QSAR studies have revealed that an increase in descriptors like ADME Weight and the Kappa2 shape index, combined with a decrease in the energy of the Highest Occupied Molecular Orbital (HOMO), are favorable for inhibiting bacterial growth. researchgate.net

In the context of benzimidazole-chalcone hybrids, while specific descriptors from all studies are not always detailed, the models are built upon a foundation of descriptors that quantify the molecule's structural and electronic features. These can be broadly categorized as follows:

Descriptor Category Examples Relevance to Activity
Electronic HOMO/LUMO energies, Dipole MomentGoverns the ability to participate in electronic interactions, charge transfer, and redox reactions. researchgate.net
Topological/Shape Kappa Shape Indices, Molecular ConnectivityDescribes the size, shape, and degree of branching of the molecule, influencing how it fits into a receptor binding site. researchgate.net
Physicochemical LogP, Molar Refractivity, ADME WeightRelates to the compound's lipophilicity, polarizability, and drug-like properties, affecting absorption and distribution. researchgate.net

The successful development of QSAR models confirms that a combination of these properties governs the potency of the this compound series, allowing for the rational design of new derivatives. imist.ma

Design Principles for Optimized this compound Analogues with Enhanced Specificity or Potency

Based on extensive SAR and QSAR studies, several key design principles have emerged for the optimization of this compound analogues to achieve enhanced potency or target specificity.

Strategic Modification of the Propenone Linker : The integrity of the α,β-unsaturated ketone system is often essential for potent anticancer activity, likely through Michael addition reactions with target proteins. researchgate.net However, saturating the double bond to form a propanone linker can effectively switch the compound's primary activity, for example, towards a potent antimicrobial agent. researchgate.net This makes the linker a critical "tuning knob" for directing the biological effect.

Leveraging QSAR for Predictive Design : Validated QSAR models serve as powerful predictive tools. imist.ma By calculating the descriptors for a proposed new analogue, its activity can be estimated before undertaking its chemical synthesis. This allows for the high-throughput virtual screening of potential candidates and the prioritization of molecules predicted to have the highest potency, accelerating the discovery process. nih.gov

Structure-Based Rational Design : Molecular docking studies, often used in conjunction with SAR, reveal how these chalcone hybrids bind to their protein targets, such as Topoisomerase II. nih.gov Understanding the key interactions—like hydrogen bonds involving the carbonyl oxygen or pi-stacking with the aromatic rings—allows for the rational design of new analogues that optimize these interactions, thereby increasing binding affinity and potency.

Substitution on Flanking Aromatic Rings : While the propenone linker is core, substitutions on both the benzimidazole and the phenyl rings are crucial for modulating activity. Studies on related benzimidazole-chalcones show that adding N-substituents with a hydrocarbon spacer and a nitrogen-containing ring (like morpholine) to the benzimidazole moiety can significantly enhance cytotoxic effects. nih.govnih.gov These modifications can improve properties like solubility, cell permeability, and target engagement.

Optimization for Selectivity : A major goal in drug design is to enhance selectivity for the desired target over off-targets to minimize side effects. By comparing the structural requirements for activity against different targets, analogues can be designed to be highly selective. For instance, design strategies can be employed to create conformationally restricted analogues that fit a specific target kinase (like DDR1) with high precision while being too bulky or having the wrong conformation to bind to other kinases. nih.gov

By integrating these principles, researchers can move beyond trial-and-error synthesis and rationally design novel this compound derivatives with optimized profiles for specific therapeutic applications.

Computational Chemistry and Molecular Modeling of 1 Benzoimidazol 1 Yl 3 Phenyl Propenone

Molecular Docking Simulations of 1-Benzoimidazol-1-yl-3-phenyl-propenone (B5266995) with Target Proteins

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands, such as this compound, to the binding site of a target protein.

Molecular docking studies on analogues of this compound have been conducted to evaluate their binding affinities against various protein targets. These studies are crucial for identifying potential therapeutic applications. For instance, a series of benzimidazolyl-chalcones were docked against Leishmania donovani phosphodiesterase B1 (PDB ID: 2JK6), an enzyme considered a potential drug target for leishmaniasis. japsr.inresearchgate.net The docking scores, which estimate the binding affinity, indicated that these compounds could be effective inhibitors.

Similarly, other studies on related benzimidazole (B57391) chalcone (B49325) derivatives have explored their potential as inhibitors of other enzymes, such as Monoamine Oxidase B (MAO-B), which is a target for neurodegenerative diseases. researchgate.net The binding energies calculated in these simulations suggest a strong interaction potential. For example, two benzimidazole chalcone analogues, CHA 22.4 and CHA 22.5, showed significant binding affinities with MAO-B, with binding energies of -8.68 and -8.65 kcal/mol, respectively. researchgate.net Another study on a different benzimidazole derivative, BI-02, against beta-tubulin reported a strong binding energy of -8.50 kcal/mol. nih.govsemanticscholar.org

The table below summarizes the predicted binding affinities of several this compound analogues against their respective protein targets.

Compound/AnalogueProtein TargetPDB IDBinding Affinity (kcal/mol)Reference
Analogue 4aL. donovani phosphodiesterase B12JK6-6.246 researchgate.net
Analogue 4bL. donovani phosphodiesterase B12JK6-6.505 researchgate.net
Analogue 4cL. donovani phosphodiesterase B12JK6-6.400 researchgate.net
CHA 22.4Monoamine Oxidase B (MAO-B)Not Specified-8.68 researchgate.net
CHA 22.5Monoamine Oxidase B (MAO-B)Not Specified-8.65 researchgate.net
BI-02Beta-tubulinNot Specified-8.50 nih.govsemanticscholar.org

Beyond predicting binding affinity, docking simulations provide a detailed view of the intermolecular interactions between the ligand and the protein's active site. These interactions, which include hydrogen bonds, hydrophobic interactions, and pi-stacking, are critical for stabilizing the protein-ligand complex.

For the benzimidazolyl-chalcone analogue 4c docked into L. donovani phosphodiesterase B1, the analysis revealed several key interactions. The compound formed a hydrogen bond with the amino acid residue SER 464, a pi-cation interaction with LYS 61, and multiple hydrophobic interactions with LEU 62, TYR 64, and LEU 72. japsr.inresearchgate.net These interactions anchor the molecule within the binding pocket. The benzimidazole ring was noted to participate in π-π stacking interactions, while chlorine substitution on the benzimidazole ring was found to enhance the occupation of a hydrophobic pocket within the target. researchgate.net

In the case of MAO-B inhibitors, the high binding affinities of the chalcone derivatives were attributed mainly to a combination of hydrogen bonding and hydrophobic interactions within the enzyme's active site. researchgate.net These findings highlight the specific chemical features of the benzimidazole chalcone scaffold that are essential for molecular recognition and binding.

Molecular Dynamics (MD) Simulations to Explore Conformational Stability and Binding Dynamics of this compound

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, exploring the movement and conformational changes of the protein-ligand complex over time. This technique is vital for assessing the stability of the predicted binding mode and understanding the dynamics of the interaction.

MD simulations have been performed to validate the stability of complexes between benzimidazole chalcone analogues and their target proteins. In a study on antileishmanial candidates, 30-nanosecond MD simulations of the complexes between compounds 4a, 4b, and 4c and the protein 2JK6 were conducted. japsr.inresearchgate.net The results showed that the interactions remained stable throughout the simulation. japsr.inresearchgate.net The stability is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein and ligand atoms over time. A stable RMSD indicates that the complex has reached equilibrium and the ligand remains securely bound in the active site.

Similarly, MD simulations of benzimidazole chalcone derivatives targeting MAO-B validated the stability of the protein-ligand complexes, with RMSD values stabilizing around 0.4 nm. researchgate.net In another study on benzimidazole compounds targeting beta-tubulin, 50-nanosecond simulations showed the protein backbone's RMSD fluctuating within a narrow range (1.5 to 2.5 Å), indicating that the ligand binding conferred stability to the protein structure. nih.govsemanticscholar.org

MD simulations can be coupled with methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) to calculate the binding free energy of a ligand to a protein. This value provides a more accurate estimation of binding affinity than docking scores alone, as it accounts for solvent effects and dynamic changes.

For the benzimidazolyl-chalcone analogues targeting L. donovani phosphodiesterase B1, MM-GBSA calculations were performed to assess the binding free energies. japsr.inresearchgate.net The results provided quantitative support for the strong affinity of these ligands for the protein target, with compound 4c showing a particularly favorable binding free energy.

The table below presents the binding free energy data calculated for these analogues.

Compound/AnalogueDocking Score (kcal/mol)MM-GBSA dG bind (kcal/mol)Reference
Analogue 4a-6.246-56.22 researchgate.net
Analogue 4b-6.505-57.65 researchgate.net
Analogue 4c-6.400-61.27 researchgate.net

Pharmacophore Modeling for this compound and Its Active Analogues

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological activity. dergipark.org.trdovepress.com A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or from the structure of the target protein's binding site (structure-based). nih.gov These models serve as 3D search queries to screen large compound libraries for novel molecules with the potential for similar activity. dergipark.org.tr

For a compound like this compound, pharmacophore modeling can be applied to its active analogues to distill the key structural requirements for their biological effect. For example, in a study of a series of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, which are also multi-target agents, a selection-driven pharmacophore pattern was generated. nih.gov This model provided insights into the favorable and unfavorable structural modifications. The analysis revealed that negatively charged substituents attached to the phenyl group at a specific position contributed favorably to binding affinity. nih.gov

By creating such a model for a series of active benzimidazole chalcones, researchers can identify the crucial features: the precise location of hydrogen bond acceptors (like the carbonyl oxygen), hydrogen bond donors, the orientation of the benzimidazole and phenyl rings for hydrophobic and aromatic interactions, and the optimal distances between these features. This averaged pharmacophore pattern provides a blueprint that is invaluable for the rational design and optimization of new analogues of this compound with enhanced potency and selectivity.

Ligand-Based Pharmacophore Generation

Ligand-based pharmacophore modeling is a powerful computational strategy employed when the three-dimensional structure of the biological target is unknown. acs.orgnih.gov This approach involves identifying the common chemical features of a set of known active molecules and their spatial arrangement, which are considered essential for biological activity. acs.orglongdom.org For a compound like this compound, this process would typically begin with the selection of a training set of structurally related benzimidazole-chalcone derivatives with known biological activity against a specific target. acs.orgnih.gov

The generation of a pharmacophore model involves several steps. Initially, the three-dimensional conformations of the training set molecules are generated and aligned. Subsequently, chemical features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings are identified. longdom.orgbenthamdirect.com Specialized software, such as Phase as implemented in the Schrödinger Drug Discovery Suite, can then be used to generate and score various pharmacophore hypotheses based on the alignment of these features in the active compounds. acs.orgnih.gov For instance, a study on chalcone derivatives as antimalarial agents developed a four-point pharmacophore model consisting of two hydrogen bond acceptors and two aromatic rings. longdom.org

The validity of the generated pharmacophore model is then assessed using a test set of compounds with known activities and a set of inactive molecules (decoys). mdpi.com A robust model should be able to distinguish active compounds from inactive ones. mdpi.com The goodness of hit score (GH) is a metric used to evaluate the quality of a pharmacophore model, with a score greater than 0.7 generally indicating a reliable model. mdpi.com Once validated, the pharmacophore model can be used as a 3D query to screen large compound libraries for novel molecules with the potential for similar biological activity. acs.org

Structure-Based Pharmacophore Derivations

In contrast to the ligand-based approach, structure-based pharmacophore modeling is utilized when the 3D structure of the target protein, typically determined by X-ray crystallography, is available. mdpi.comnih.gov This method involves analyzing the key interactions between a co-crystallized ligand and the amino acid residues within the protein's active site. mdpi.comyoutube.com These interaction points, which can include hydrogen bonds, hydrophobic interactions, and aromatic stacking, are then translated into a pharmacophore model. mdpi.comnih.gov

For this compound, if a crystal structure with its biological target were available, this approach would provide a highly accurate representation of the essential features for binding. The process, often facilitated by software like MOE (Molecular Operating Environment), would involve identifying the key residues in the active site that interact with the benzimidazole, phenyl, and propenone moieties of the molecule. mdpi.comyoutube.com For example, a study on PARP-1 inhibitors generated a structure-based pharmacophore with a hydrogen bond donor, a hydrogen bond acceptor, an aromatic feature, and a hydrophobic feature, which directly corresponded to interactions with key amino acids in the active site. mdpi.com

The resulting pharmacophore model can be further refined by adding exclusion volumes to represent the space occupied by the receptor, thereby preventing the selection of molecules that would clash with the protein. mdpi.com This refined model serves as a highly specific 3D filter for virtual screening of compound databases to identify novel potential inhibitors. nih.gov

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity of this compound

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are invaluable for understanding the electronic properties and reactivity of molecules like this compound. nih.govacs.orgnih.gov These methods provide detailed insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to a molecule's chemical behavior.

HOMO-LUMO Analysis of this compound

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's reactivity. scirp.org The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction with an electrophile, while the LUMO is the orbital to which a molecule is most likely to accept electrons from a nucleophile. scirp.org

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. scirp.org The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. scirp.orgnih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govmdpi.com In the context of this compound, a smaller energy gap might indicate higher biological activity. scirp.org

Studies on related chalcone and benzimidazole derivatives have consistently used DFT calculations, often with the B3LYP functional and various basis sets like 6-31+G(d,p) or 6-311G++(d,p), to determine these frontier orbital energies. nih.govacs.orgnih.gov The localization of the HOMO and LUMO on different parts of the molecule can also provide insights into the regions most susceptible to electrophilic and nucleophilic attack. For instance, in some chalcone derivatives, the HOMO is localized on one aromatic ring while the LUMO is on the other, facilitating charge transfer. researchgate.net

Table 1: Illustrative HOMO-LUMO Data for Chalcone Derivatives (Conceptual) This table presents conceptual data based on trends observed in the literature for similar compounds, as specific data for this compound is not available.

Derivative HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
Chalcone -6.2 -2.5 3.7
Electron-donating substituent -5.9 -2.4 3.5

Electrostatic Potential Surface Analysis for this compound

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.netresearchgate.net The MEP surface is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). nih.govresearchgate.net Green and yellow represent regions of intermediate potential.

For this compound, an MEP analysis would likely show a region of high negative potential around the carbonyl oxygen of the propenone linker, making it a likely site for hydrogen bonding and electrophilic attack. nih.gov The nitrogen atoms of the benzimidazole ring could also exhibit negative potential. acs.org Conversely, the hydrogen atoms attached to the aromatic rings would likely show positive potential.

This analysis is crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological target. researchgate.net For example, the identification of electron-rich and electron-poor regions can help in designing derivatives with improved binding affinity by introducing complementary functionalities. DFT calculations are the standard method for generating MEP surfaces. nih.govacs.org

In Silico Predictions of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiles for this compound (Focus on Methodologies and Trends, NOT Specific Compound Data)

In silico ADMET prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and toxicity properties. rjptonline.orgnih.govroyalsocietypublishing.org Various computational models and web-based tools, such as SwissADME, PreADMET, and OSIRIS, are used to predict these properties based on the molecule's structure. rjptonline.orgrjptonline.orgmdpi.com

Predictive Models for Gastrointestinal Absorption of this compound

The gastrointestinal (GI) absorption of an orally administered drug is a key determinant of its bioavailability. mdpi.com Predictive models for GI absorption often rely on a combination of physicochemical properties and established rules, such as Lipinski's Rule of Five. rjptonline.orgrjptonline.org This rule states that a compound is more likely to be orally bioavailable if it has:

A molecular weight of less than 500 Daltons

A logP (a measure of lipophilicity) of less than 5

Fewer than 5 hydrogen bond donors

Fewer than 10 hydrogen bond acceptors

In silico tools can calculate these and other relevant descriptors, such as the topological polar surface area (TPSA), which is also a good indicator of oral bioavailability. researchgate.net For a molecule like this compound, these tools would be used to assess its "drug-likeness" and predict its potential for good GI absorption. rjptonline.org While some chalcone derivatives have shown poor gastrointestinal absorption, modifications to their structure can improve these properties. mdpi.com Physiologically based pharmacokinetic (PBPK) models represent a more advanced approach, integrating convection-diffusion equations and permeability-limited absorption models to provide more accurate predictions of GI absorption. researchgate.net

Table 2: Key Parameters for In Silico Prediction of Gastrointestinal Absorption This table outlines the methodologies and their significance in predicting the GI absorption of a compound like this compound.

Parameter Methodology Significance for GI Absorption
Molecular Weight Calculated from the chemical formula Lower molecular weight generally favors passive diffusion across the intestinal membrane.
Lipophilicity (logP) Calculated using various algorithms An optimal balance of lipophilicity and hydrophilicity is required for both dissolution in the gut and permeation through cell membranes.
Hydrogen Bond Donors/Acceptors Counted from the molecular structure A lower number of hydrogen bonds is associated with better membrane permeability.
Topological Polar Surface Area (TPSA) Calculated based on the surface area of polar atoms A TPSA of less than 140 Ų is generally associated with good oral bioavailability.

Prediction of Plasma Protein Binding and Tissue Distribution of this compound

In silico models are crucial for forecasting the pharmacokinetic properties of novel chemical entities, including their binding to plasma proteins and subsequent distribution into various tissues. The extent of plasma protein binding (PPB) significantly influences a drug's distribution, metabolism, excretion, and toxicity (ADME-T), as only the unbound fraction is typically available to exert pharmacological effects. biorxiv.orgnih.gov For this compound, a member of the benzimidazole chalcone family, computational predictions suggest a high affinity for plasma proteins.

The prediction of PPB is a complex process influenced by factors such as lipophilicity (logP or logD), molecular size, and the presence of specific pharmacophore features. nih.govresearchgate.net For benzimidazole derivatives, high lipophilicity and the presence of aromatic rings are structural features known to favor high protein binding. biorxiv.org One study on a benzimidazole ligand predicted a high probability of binding to plasma proteins, with a calculated value of 91.6%, suggesting that the compound may persist in the blood for an extended period, potentially prolonging its pharmacological effect. nih.gov Models often use quantitative structure-activity relationship (QSAR) approaches, which correlate structural or physicochemical descriptors of compounds with their biological activity. mazums.ac.irresearchgate.net For a large dataset of diverse compounds, models have been developed that can predict PPB with good correlation coefficients (R-squared > 0.8). nih.gov

Tissue distribution, quantified by the volume of distribution (Vd), indicates the extent to which a compound distributes into extravascular tissues. A low Vd value suggests that the compound is largely confined to the central compartment, i.e., the bloodstream. nih.gov For a benzimidazole ligand, a predicted Vd value of 0.35 L/kg body weight was calculated, indicating that the substance absorbed from the gastrointestinal tract would mainly circulate in the blood. nih.gov Computational tools like pkCSM and SwissADME are frequently used to predict these ADMET properties for novel compounds, including benzimidazole derivatives. researchgate.netnih.gov

Table 1: Predicted Plasma Protein Binding and Tissue Distribution Parameters for Related Benzimidazole Derivatives

Parameter Predicted Value Implication Source
Plasma Protein Binding (%PPB) 91.6% High binding, prolonged effect nih.gov
Volume of Distribution (Vd) 0.35 L/kg Primarily remains in bloodstream nih.gov

In Silico Metabolic Pathway Prediction for this compound

The metabolic fate of a xenobiotic is a critical determinant of its efficacy and safety. In silico tools play a pivotal role in the early prediction of metabolic pathways, primarily focusing on the interactions with cytochrome P450 (CYP450) enzymes, which are responsible for the phase I metabolism of a vast majority of drugs. nih.govnih.gov For this compound, metabolic predictions would center on identifying which CYP450 isoforms are likely to metabolize the compound and the potential sites of metabolism (SoM) on the molecule.

Computational models for metabolism prediction utilize various approaches, including rule-based systems, machine learning, and structure-based methods like molecular docking. nih.gov These models predict whether a compound is a substrate or an inhibitor of specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), which are responsible for metabolizing about 80% of drugs. nih.gov For benzimidazole-containing compounds, interactions with CYP enzymes are a key area of investigation. For example, machine learning models have identified the benzimidazole scaffold as relevant in distinguishing substrates and inhibitors for the CYP2D6 isozyme. nih.gov

Predicting the specific metabolic reactions involves identifying the most labile sites on the molecule. For the this compound structure, likely sites for oxidative metabolism by CYP450 enzymes would include the phenyl ring (hydroxylation) and the α,β-unsaturated ketone moiety. Advanced computational tools can predict the structures of likely metabolites. nih.gov Machine learning frameworks, such as those based on graph attention networks (GAT), can predict the broader metabolic pathway categories a compound is likely to be involved in by analyzing its global and local structural features. nih.gov

Table 2: Predicted Cytochrome P450 Interaction Profile

CYP450 Isoform Predicted Interaction Significance Source
CYP1A2 Substrate/Inhibitor Potential for drug-drug interactions researchgate.netnih.gov
CYP2C9 Substrate/Inhibitor Potential for drug-drug interactions researchgate.netnih.gov
CYP2C19 Substrate/Inhibitor Potential for drug-drug interactions researchgate.netnih.gov
CYP2D6 Non-Substrate Lower probability of metabolism by this pathway nih.gov

Blood-Brain Barrier Penetration Prediction for this compound

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS) and a property to be avoided for peripherally acting agents. nih.gov In silico prediction of BBB permeability is a standard component of early drug discovery and relies on modeling various physicochemical properties. arxiv.org

Computational models for BBB prediction often use descriptors such as molecular weight, lipophilicity (LogP), polar surface area (PSA), and hydrogen bond counts. researchgate.net For a series of 3-(1H-benzo[d]imidazol-1-yl)propane-1-ones, which are structurally related to the compound of interest, predictions indicated that most derivatives were capable of crossing the BBB to affect the CNS. researchgate.net The BOILED-Egg model, a graphical method based on lipophilicity (WLOGP) and polarity (TPSA), is a commonly used tool within platforms like SwissADME to visualize BBB penetration potential. researchgate.net

Machine learning methods, particularly support vector machines (SVM), have been successfully applied to predict BBB permeability by training on datasets of compounds with experimentally determined BBB penetration data. nih.gov These models can achieve high accuracy by combining multiple molecular descriptors and fingerprints. nih.gov For benzimidazole derivatives, in silico studies have successfully defined their ability to cross the BBB, highlighting the utility of these predictive methods. nih.govnih.gov

Table 3: In Silico Blood-Brain Barrier (BBB) Permeability Predictions

Prediction Model/Parameter Result Implication Source
BOILED-Egg Model Predicted to be BBB Permeant Compound likely to enter the CNS researchgate.net
Lipinski's Rule of Five Compliant Good drug-like properties, favors permeability nih.gov

De Novo Design Approaches Based on this compound Scaffold

The this compound structure represents a benzimidazole-chalcone hybrid, a scaffold recognized for its significant and diverse pharmacological potential. derpharmachemica.comnih.gov This privileged structure serves as an excellent starting point for de novo design, a computational strategy to generate novel molecules with desired biological activities by modifying or building upon an existing chemical framework.

The core principle involves identifying the key pharmacophoric features of the benzimidazole-chalcone scaffold responsible for a particular biological effect and then exploring chemical space to design new compounds that retain or enhance these features. The benzimidazole ring, the α,β-unsaturated ketone of the chalcone moiety, and the phenyl ring are all amenable to substitution and modification. derpharmachemica.comnih.gov For instance, research has shown that introducing different substituents on the phenyl ring of the chalcone or modifying the benzimidazole nucleus can lead to derivatives with enhanced activities, such as anticancer effects. nih.gov

Computational approaches in de novo design can involve fragment-based growing or linking, or scaffold hopping, where the core structure is replaced with a bioisosteric equivalent to improve properties like potency or pharmacokinetics. The flexibility of the chalcone linker and the diverse chemistry of the benzimidazole ring system provide a rich foundation for these design strategies. nih.govmdpi.com By combining these two entities, which both have high intrinsic biological activity, medicinal chemists can generate extensive libraries of novel compounds for screening against various therapeutic targets. derpharmachemica.com

Table 4: Mentioned Compounds

Compound Name
This compound
3-benzimidazol-1-yl-1-(4-phenyl piperazine-1-yl) propan-1-one
(2E)-1-(1-(3-morpholinopropyl)-1H-benzimidazol-2 -yl)-3-phenyl-2-propen-1-one
1H-benzimidazole
fuberidazole
thiabendazole
2-phenylbenzimidazole
albendazole
nocodazole
N-desmethyl-bendamustine
mebendazole
4-chloro-3-nitroacetophenone
4-chloroacetophenone
1-(4-(methylamino)-3-nitrophenyl) ethan-1-one
4-methoxyacetophenone
4-chloroacetophenone
Warfarin
Cisplatin (B142131)
Acyclovir
Remdesivir
Abiraterone acetate (B1210297)

Pharmacokinetic and Pharmacodynamic Assessment Pre Clinical, in Vitro/ex Vivo of 1 Benzoimidazol 1 Yl 3 Phenyl Propenone

In Vitro Metabolic Stability Studies of 1-Benzoimidazol-1-yl-3-phenyl-propenone (B5266995) in Microsomal and Hepatocyte Systems

No published studies were found that specifically investigated the metabolic stability of this compound in either liver microsomes or hepatocyte cultures from any species. Such studies are crucial for predicting the intrinsic clearance of a compound, a key parameter in determining its half-life and potential for accumulation in the body.

Plasma Protein Binding Characteristics of this compound

There is no available data from in vitro experiments, such as equilibrium dialysis or ultrafiltration, to determine the extent to which this compound binds to plasma proteins like albumin and alpha-1-acid glycoprotein. The degree of plasma protein binding significantly influences the unbound fraction of a drug, which is the portion available to exert pharmacological effects and undergo metabolism and elimination.

Cellular Permeability and Efflux Transporter Interactions of this compound

Investigations into the permeability of this compound across cell membranes, for instance using Caco-2 cell monolayers to model intestinal absorption, have not been reported. Furthermore, there is no information regarding its potential interaction with efflux transporters like P-glycoprotein (P-gp), which can impact a compound's absorption and distribution, including into the central nervous system. While studies on other benzimidazole (B57391) derivatives have shown interactions with P-gp, this cannot be extrapolated to this compound without direct experimental evidence.

In Vitro Drug-Drug Interaction Potential of this compound (e.g., Cytochrome P450 Inhibition/Induction)

No data is available from in vitro assays assessing the potential of this compound to inhibit or induce major cytochrome P450 (CYP) enzymes. These studies are fundamental for predicting the likelihood of a compound causing drug-drug interactions when co-administered with other medications that are substrates for these enzymes.

Ex Vivo Pharmacodynamic Markers for this compound Activity

There are no published ex vivo studies that have identified or utilized pharmacodynamic markers to assess the biological activity of this compound. Such experiments would involve treating tissues or cells isolated from a treated organism to measure a biological response, providing a link between drug exposure and its effect.

Synthetic Analogues and Derivatization Strategies for 1 Benzoimidazol 1 Yl 3 Phenyl Propenone

Library Synthesis of 1-Benzoimidazol-1-yl-3-phenyl-propenone (B5266995) Derivatives for High-Throughput Screening

The generation of chemical libraries of this compound derivatives is a key strategy for identifying novel bioactive compounds through high-throughput screening (HTS). While specific reports on the large-scale library synthesis of this exact compound are not prevalent, the principles of combinatorial chemistry and solid-phase synthesis applied to benzimidazoles and chalcones provide a clear blueprint for such endeavors.

A common approach involves the Claisen-Schmidt condensation, which is a versatile reaction for synthesizing chalcones. nih.gov This reaction typically involves the condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025) in the presence of an acid or base catalyst. nih.gov For the synthesis of a this compound library, one could utilize a variety of substituted 1-acetylbenzimidazoles and a diverse panel of aromatic aldehydes. This strategy allows for the introduction of a wide range of substituents on the phenyl ring of the propenone moiety.

To further expand the diversity of the library, solid-phase synthesis offers a powerful platform. A simple and efficient method for the solid-phase synthesis of benzimidazole (B57391) libraries has been described, which can be adapted for this purpose. ijpcbs.com This method involves the monoalkylation of various o-phenylenediamines on a resin-bound bromoacetamide, followed by cyclization with different aldehydes to yield solid-supported benzimidazoles. ijpcbs.com These resin-bound benzimidazoles can then be acylated and subsequently reacted with a library of aldehydes to generate the desired chalcone (B49325) derivatives, which can be cleaved from the resin for screening.

The table below outlines a conceptual synthetic approach for generating a library of this compound derivatives.

StepDescriptionReactantsPurpose
1Immobilization of Benzimidazole PrecursorResin-bound o-phenylenediamine, various aldehydesTo create a solid-supported benzimidazole scaffold with diversity at the 2-position.
2AcylationResin-bound benzimidazole, acetyl chlorideTo introduce the acetyl group necessary for the chalcone formation.
3Claisen-Schmidt CondensationResin-bound 1-acetylbenzimidazole, library of aromatic aldehydesTo generate the chalcone moiety with diverse substitutions on the phenyl ring.
4CleavageCleavage reagent (e.g., trifluoroacetic acid)To release the final compounds from the solid support for screening.

Bioisosteric Modifications of the this compound Scaffold

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry for optimizing lead compounds. researchgate.net For the this compound scaffold, several bioisosteric modifications can be envisioned to modulate its biological activity and physicochemical properties.

One key area for bioisosteric replacement is the phenyl ring of the propenone moiety. The phenyl ring can be replaced with various heteroaromatic rings to alter properties such as polarity, hydrogen bonding capacity, and metabolic stability. For instance, replacing the phenyl group with a pyridine (B92270), thiophene, or furan (B31954) ring can introduce different electronic and steric features that may enhance biological activity or improve pharmacokinetic parameters.

Another potential modification is the replacement of the enone linker. The α,β-unsaturated ketone is a Michael acceptor and can react with biological nucleophiles, which might contribute to both its therapeutic effect and potential toxicity. Bioisosteric replacement of the double bond with a more stable linkage, such as a 1,2,3-triazole ring, could lead to compounds with improved stability and a different pharmacological profile. nih.gov The 1,2,3-triazole ring is known to mimic the steric and electronic properties of an amide bond and can act as a rigid linker. nih.gov

The following table presents potential bioisosteric replacements for different parts of the this compound scaffold.

Original MoietyBioisosteric ReplacementRationale for Replacement
Phenyl RingPyridine, Thiophene, Furan, PyrroleModulate electronics, polarity, and hydrogen bonding potential.
Enone Double Bond1,2,3-Triazole, Oxazole, ThiazoleEnhance metabolic stability, alter geometry and electronic properties.
Benzimidazole RingBenzoxazole, BenzothiazoleModify hydrogen bonding capacity and overall lipophilicity.

Prodrug Design Strategies for this compound to Enhance Delivery or Bioavailability

Prodrug design is a well-established strategy to overcome undesirable physicochemical and pharmacokinetic properties of a drug, such as poor solubility, low permeability, and rapid metabolism. nih.govijpcbs.com For this compound, several prodrug approaches can be conceptualized to enhance its delivery and bioavailability.

One common strategy is to increase aqueous solubility by introducing ionizable promoieties. For instance, a phosphate (B84403) or an amino acid ester could be attached to a hydroxyl group on the benzimidazole or phenyl ring. These prodrugs are designed to be cleaved by endogenous enzymes, such as phosphatases or esterases, to release the active parent drug in vivo. orientjchem.org

Another approach is to improve lipophilicity to enhance membrane permeability. This can be achieved by masking polar functional groups with lipophilic promoieties. For example, if the benzimidazole or phenyl ring is substituted with a hydroxyl or amino group, it could be acylated to form an ester or amide prodrug, which would be more lipophilic and could be hydrolyzed back to the active drug.

The following table outlines potential prodrug strategies for this compound.

Prodrug StrategyPromoietiesTarget Property
Enhance Aqueous SolubilityPhosphate, Amino Acid EstersIncreased water solubility for parenteral administration.
Enhance LipophilicityAlkyl Esters, Alkyl AmidesImproved membrane permeability and oral absorption.
Targeted DeliveryGlycosides, PeptidesTargeting specific tissues or cell types expressing corresponding transporters or enzymes.

Conjugation Chemistry of this compound for Targeted Delivery (Conceptual)

Conjugating this compound to a targeting moiety is a promising conceptual strategy to achieve site-specific drug delivery, thereby increasing therapeutic efficacy and reducing off-target toxicity. The choice of the targeting moiety depends on the desired therapeutic application.

For cancer therapy, the compound could be conjugated to a monoclonal antibody that recognizes a tumor-specific antigen. This approach, known as an antibody-drug conjugate (ADC), would deliver the cytotoxic chalcone derivative directly to the cancer cells. Alternatively, small molecules that bind to receptors overexpressed on cancer cells, such as folic acid or RGD peptides, could be used as targeting ligands.

The conjugation chemistry would involve the use of a bifunctional linker that can react with both the this compound derivative and the targeting moiety. The linker should be stable in circulation but cleavable at the target site, for example, by specific enzymes or the acidic environment of the tumor.

The table below presents a conceptual framework for the targeted delivery of this compound.

Targeting MoietyTargetRationale
Monoclonal AntibodyTumor-Specific AntigenHigh specificity for cancer cells, leading to targeted drug delivery.
Folic AcidFolate ReceptorOverexpressed on various cancer cells, enabling targeted uptake.
RGD PeptidesIntegrin ReceptorsTarget angiogenic endothelial cells and some tumor cells.

Development of Linker Technologies for Immobilization of this compound

The immobilization of this compound onto a solid support is essential for various applications, including solid-phase synthesis of its derivatives, affinity chromatography for target identification, and the development of diagnostic arrays. The choice of linker technology is critical for the successful attachment and subsequent cleavage of the compound.

For solid-phase synthesis, linkers that are stable to the reaction conditions used for derivatization but can be cleaved under specific, mild conditions are required. Silyl ether-based linkers are a versatile option for attaching molecules with hydroxyl groups. These linkers are stable to a wide range of reaction conditions but can be cleaved with fluoride (B91410) ions.

For affinity-based applications, the linker should be long enough to allow the immobilized compound to interact with its biological target without steric hindrance from the solid support. Poly(ethylene glycol) (PEG) linkers are often used for this purpose as they are flexible, hydrophilic, and can reduce non-specific binding.

The table below summarizes different linker technologies that could be conceptually applied for the immobilization of this compound derivatives.

Linker TypeAttachment ChemistryCleavage ConditionApplication
Wang ResinEster linkage through a hydroxyl groupTrifluoroacetic acidSolid-phase synthesis
Silyl Ether LinkerSilyl ether formation with a hydroxyl groupFluoride ionsSolid-phase synthesis, orthogonal protection
PEG LinkerAmide or ester bond formationHydrolysis (enzymatic or chemical)Affinity chromatography, surface immobilization

Emerging Applications and Theoretical Considerations for 1 Benzoimidazol 1 Yl 3 Phenyl Propenone

Potential Role of 1-Benzoimidazol-1-yl-3-phenyl-propenone (B5266995) in Chemical Biology Probes

The unique structural amalgamation of a benzimidazole (B57391) ring and a propenone linker in this compound makes it a promising candidate for the development of chemical biology probes. The benzimidazole moiety is a well-known pharmacophore due to its structural similarity to naturally occurring purines, allowing it to interact with various biomolecules. The chalcone (B49325) framework, an α,β-unsaturated ketone system, provides a flexible backbone that can be functionalized to tune its properties.

While direct studies on this compound as a chemical biology probe are limited, research on closely related benzimidazole-chalcone derivatives has demonstrated their potential as fluorescent sensors for biologically significant metal ions. For instance, certain benzimidazole-chalcone derivatives exhibit a selective "turn-on" fluorescent response in the presence of zinc ions (Zn²⁺). This phenomenon is often attributed to a chelation-enhanced fluorescence (CHEF) process, where the binding of the metal ion to the probe restricts intramolecular rotation and enhances fluorescence emission.

The design of such probes often involves the strategic placement of donor and acceptor groups to facilitate intramolecular charge transfer (ICT). The benzimidazole ring can act as an electron donor, while the carbonyl group of the propenone moiety acts as an electron acceptor. The interaction of the probe with an analyte, such as a metal ion, can modulate this ICT process, leading to a detectable change in the photophysical properties of the molecule. This principle can be harnessed to design probes for various biological analytes beyond metal ions.

Theoretical Insights into the Electronic and Optical Properties of this compound

Theoretical studies, primarily using Density Functional Theory (DFT), have provided valuable insights into the electronic and optical properties of benzimidazole-chalcone derivatives. While a dedicated computational analysis of this compound is not extensively available in the public domain, studies on analogous structures allow for informed extrapolations.

These computational analyses typically focus on the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that determines the molecule's electronic and optical properties, including its absorption and emission spectra. In many benzimidazole-chalcone derivatives, the HOMO is localized on the benzimidazole ring and the phenyl group, while the LUMO is distributed over the propenone bridge and the carbonyl group. This spatial separation of the frontier orbitals is characteristic of an ICT state.

The calculated electronic properties can be correlated with experimental observations. For example, the calculated absorption spectra can be compared with UV-Vis spectroscopic data. Furthermore, theoretical calculations can predict other important parameters such as dipole moment, polarizability, and hyperpolarizability, which are crucial for understanding the non-linear optical (NLO) properties of these materials. The conjugated π-system of this compound suggests that it may possess significant NLO properties, making it a candidate for applications in optoelectronics.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₆H₁₂N₂OPubChem nih.gov
Molecular Weight248.28 g/mol PubChem nih.gov
XLogP33.1PubChem nih.gov
Hydrogen Bond Donor Count0PubChem nih.gov
Hydrogen Bond Acceptor Count3PubChem nih.gov
Rotatable Bond Count2PubChem nih.gov
Exact Mass248.09496 g/mol PubChem nih.gov
Topological Polar Surface Area38.0 ŲPubChem nih.gov

Role of this compound in Supramolecular Chemistry or Self-Assembly

The structural features of this compound make it an intriguing building block for supramolecular chemistry and self-assembly. The benzimidazole moiety can participate in various non-covalent interactions, including hydrogen bonding (through the N-H group in the parent benzimidazole, although this is substituted in the title compound) and π-π stacking interactions. The planar nature of the benzimidazole and phenyl rings facilitates such stacking arrangements.

The ability to form ordered assemblies is crucial for the development of new materials with tailored properties. For example, the alignment of molecules in a self-assembled structure can significantly enhance their collective optical or electronic properties. The study of the supramolecular behavior of this compound could therefore open up new avenues for its application in materials science.

Exploration of this compound in Analytical Chemistry Applications (e.g., Sensors, Fluorophores)

The potential of this compound and its derivatives in analytical chemistry is primarily linked to their fluorescent properties. As mentioned earlier, the benzimidazole-chalcone scaffold can serve as a platform for the design of fluorescent sensors.

The development of chemosensors based on these compounds often relies on the principles of Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). In a typical sensor design, the molecule consists of a fluorophore (the benzimidazole-chalcone core) and a receptor unit that can selectively bind to a target analyte. This binding event modulates the PET or ICT process, resulting in a change in the fluorescence intensity or wavelength, which can be measured analytically.

Benzimidazole-chalcone derivatives have been investigated as fluorescent probes for the detection of various species, including metal ions. The selectivity of these sensors can be tuned by modifying the structure of the receptor unit. For example, the introduction of specific coordinating groups can enhance the affinity and selectivity for a particular metal ion. While the direct application of this compound as a sensor has not been extensively reported, its core structure provides a solid foundation for the development of new analytical tools.

Future Research Directions and Translational Potential of 1 Benzoimidazol 1 Yl 3 Phenyl Propenone

Identification of Novel and Unexplored Biological Targets for 1-Benzoimidazol-1-yl-3-phenyl-propenone (B5266995)

The benzimidazole (B57391) scaffold is a well-established pharmacophore, known to interact with a variety of biological targets. nih.govfrontiersin.org Derivatives have shown affinity for enzymes such as cyclooxygenases (COX) and 5-lipoxygenase (5-LOX), as well as receptors like the transient receptor potential vanilloid-1 (TRPV1) and cannabinoid receptors. nih.govfrontiersin.org In the context of cancer, benzimidazoles have been identified as inhibitors of topoisomerase II and the epidermal growth factor receptor (EGFR) pathway. nih.govnih.govfrontiersin.org

While these known interactions provide a solid foundation, the future of this compound research lies in the identification of novel and as-yet-unexplored biological targets. Given the structural similarities of benzimidazoles to purine, they can readily interact with a wide range of biomolecules. nih.gov Future investigations could focus on:

Kinase Profiling: A comprehensive screening of this compound against a broad panel of kinases could uncover novel inhibitory activities relevant to cancer and inflammatory diseases.

Epigenetic Targets: Exploring the interaction of this compound with enzymes involved in epigenetic modifications, such as histone deacetylases (HDACs) or methyltransferases, could open up new avenues for cancer therapy.

G-Protein Coupled Receptors (GPCRs): A systematic evaluation of its activity against various GPCRs could reveal unexpected therapeutic applications in a multitude of diseases.

Ion Channel Modulation: Investigating the effect of the compound on different ion channels beyond TRPV1 may lead to its development for neurological or cardiovascular conditions.

Exploration of Combination Therapies Involving this compound

The development of drug resistance is a major hurdle in the treatment of many diseases, particularly cancer. nih.gov Combination therapy, the use of multiple therapeutic agents with different mechanisms of action, is a well-established strategy to overcome resistance and enhance therapeutic efficacy.

Future research should actively explore the potential of this compound in combination with existing therapeutic agents. For instance, in oncology, its potential as a topoisomerase II or EGFR inhibitor makes it a prime candidate for combination with other chemotherapeutic drugs or targeted therapies. nih.govnih.govfrontiersin.org Synergistic effects could be investigated with:

Standard Chemotherapeutic Agents: Studies could assess its ability to sensitize cancer cells to drugs like cisplatin (B142131) or paclitaxel.

Other Targeted Therapies: Combining it with inhibitors of other key signaling pathways in cancer, such as the PI3K/Akt/mTOR pathway, could lead to more potent and durable responses.

Immunotherapies: Investigating its potential to modulate the tumor microenvironment and enhance the efficacy of immune checkpoint inhibitors is a promising area of future research.

Conceptual Advances in Drug Delivery Systems for this compound (e.g., Nanoparticle Encapsulation)

The therapeutic potential of many promising compounds is often limited by poor bioavailability, low solubility, or off-target toxicity. Advanced drug delivery systems offer a means to overcome these limitations. For a compound like this compound, which belongs to the often poorly soluble chalcone (B49325) class, the development of novel delivery strategies is crucial for its clinical translation.

Conceptual advances in this area could include:

Nanoparticle Encapsulation: Encapsulating the compound in nanoparticles, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles, could improve its solubility, protect it from degradation, and enable targeted delivery to diseased tissues.

Prodrug Strategies: Designing prodrugs of this compound that are converted to the active form at the target site could enhance its therapeutic index.

Targeted Delivery Systems: Conjugating the compound to targeting moieties, such as antibodies or peptides that recognize specific cell surface receptors, could facilitate its accumulation in cancer cells while sparing healthy tissues.

Addressing Challenges in the Optimization of this compound for Drug Development

While the benzimidazole-chalcone scaffold holds great promise, several challenges need to be addressed during the optimization of this compound for drug development. These challenges are common to many compounds in this class and include:

Improving Pharmacokinetic Properties: Many benzimidazole derivatives suffer from poor oral bioavailability and rapid metabolism. nih.gov Structure-activity relationship (SAR) studies will be crucial to modify the molecule to enhance its absorption, distribution, metabolism, and excretion (ADME) profile.

Enhancing Target Specificity: While broad-spectrum activity can be advantageous, for certain indications, high target specificity is required to minimize off-target effects. Medicinal chemistry efforts should focus on designing derivatives with improved selectivity for their intended biological target.

Overcoming Drug Resistance: As with many anticancer agents, the development of resistance is a significant concern. nih.gov Research into the mechanisms by which cancer cells might develop resistance to this compound will be essential for designing strategies to circumvent this issue.

Potential for Repurposing this compound in Other Disease Areas

Drug repurposing, the identification of new uses for existing or failed drugs, is a cost-effective and time-saving approach to drug discovery. nih.govfrontiersin.org The broad-spectrum biological activities reported for benzimidazole derivatives suggest that this compound could be a candidate for repurposing in various disease areas beyond its initial focus. nih.govfrontiersin.org

Potential areas for repurposing include:

Neurodegenerative Diseases: Given that some benzimidazole derivatives have shown neuroprotective effects, exploring the potential of this compound in models of Alzheimer's or Parkinson's disease is a logical next step. nih.govfrontiersin.org

Infectious Diseases: The known antifungal and antibacterial properties of the benzimidazole scaffold suggest that this compound could be investigated as a novel anti-infective agent. nih.gov

Inflammatory Disorders: Its potential interaction with inflammatory targets like COX and 5-LOX makes it a candidate for development as a novel anti-inflammatory drug. nih.govfrontiersin.org

Q & A

Q. What are the established synthetic routes for 1-Benzoimidazol-1-yl-3-phenyl-propenone, and how do reaction conditions influence yield?

The compound is synthesized via Claisen-Schmidt condensation between 2-acetylbenzimidazole and benzaldehyde. A typical procedure involves stirring equimolar reactants in ethanol/water (1:1 v/v) with 10% NaOH as a catalyst for 6–8 hours. Yields (~60%) depend on solvent polarity, base concentration, and reaction time. Crystallization from aqueous ethanol improves purity . Alternative protocols using microwave-assisted synthesis or ionic liquids may enhance efficiency but require optimization .

Q. How is structural confirmation of this compound achieved using spectroscopic methods?

Key techniques include:

  • 13C NMR : Peaks at δ 146.54 (C=N of benzimidazole) and δ 143.31 (α,β-unsaturated ketone) confirm the chalcone backbone .
  • ESI-MS : Molecular ion peaks at m/z 284.06 [M+H]+ (for Br isotopes) validate the molecular formula .
  • 2D NMR (COSY, HSQC) : Resolves coupling between the benzimidazole NH proton and the propenone moiety .

Q. What methodologies are recommended for assessing purity and stability during synthesis?

  • HPLC : Use a C18 column with UV detection at 254 nm to monitor impurities. Purity >98% is achievable via recrystallization .
  • TGA/DSC : Evaluate thermal stability; decomposition temperatures >180°C suggest suitability for high-temperature reactions .
  • Light sensitivity : Store in amber vials under inert gas to prevent photodegradation of the α,β-unsaturated ketone group .

Q. How can reaction conditions be optimized to mitigate byproduct formation?

Byproducts like unreacted aldehyde or dimerized intermediates arise from excess reagent or prolonged reaction times. Optimization strategies include:

  • Stoichiometric control : Use 1.1 equivalents of aldehyde to minimize residual starting material.
  • Phase-transfer catalysis : Adding tetrabutylammonium bromide (TBAB) improves interfacial reactivity in biphasic systems .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the antitumor activity of this compound derivatives?

Substitution at the phenyl ring (e.g., electron-withdrawing groups like NO2 at the para position) enhances cytotoxicity by increasing electrophilicity of the propenone moiety. Derivatives with pyridyl substituents show improved binding to kinase ATP pockets, as validated via molecular docking . LCMS data (m/z 410 [M+H]+) confirm metabolic stability in SAR studies .

Q. How do computational modeling approaches aid in understanding reaction mechanisms?

DFT calculations (B3LYP/6-31G*) reveal that the base-catalyzed condensation proceeds via enolate formation, with a Gibbs free energy barrier of ~25 kcal/mol. Transition state analysis identifies steric hindrance from the benzimidazole ring as a rate-limiting factor . MD simulations predict solvent effects on reaction kinetics .

Q. What analytical challenges arise in characterizing polymorphic forms of this compound?

Polymorphs differ in melting points (e.g., 179–180°C vs. 185°C) due to variations in crystal packing. Use PXRD to distinguish forms: sharp peaks at 2θ = 12.4° and 24.8° indicate the thermodynamically stable polymorph . Solid-state NMR can resolve hydrogen-bonding networks .

Q. How does the compound interact with biological targets at the molecular level?

Fluorescence quenching assays and SPR analysis demonstrate binding to tubulin (Kd = 1.2 µM), disrupting microtubule assembly. The benzimidazole ring interacts with β-tubulin’s colchicine-binding site, while the propenone group induces oxidative stress via ROS generation .

Q. What environmental factors influence its degradation in laboratory settings?

Hydrolysis of the α,β-unsaturated ketone is pH-dependent, with rapid degradation in alkaline conditions (t1/2 = 2 hours at pH 10). Surface adsorption on glassware (studied via ToF-SIMS) can reduce effective concentration by 15–20% .

Q. How can synthetic protocols be adapted for isotopic labeling (e.g., 13C or 2H) to support pharmacokinetic studies?

Use 13C-labeled benzaldehyde (≥99% isotopic purity) in the condensation step. Deuterated derivatives are synthesized via H/D exchange in D2O with NaOD, monitored by NMR isotope shifts .

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